![molecular formula C4H11ISi B1585575 (Iodomethyl)trimethylsilane CAS No. 4206-67-1](/img/structure/B1585575.png)
(Iodomethyl)trimethylsilane
Overview
Description
(Iodomethyl)trimethylsilane (IMTS) is an organosilicon compound that has been used in a variety of scientific research applications. It is a colorless, volatile liquid with a pungent odor. IMTS has been used in organic synthesis, in the preparation of organosilicon compounds, and in the development of new drugs. IMTS is also used in the production of polymers, catalysts, and other materials. IMTS has a wide range of applications in scientific research, including the synthesis of organosilicon compounds, the formation of polymers, and the development of new drugs.
Scientific Research Applications
Synthesis of Allyl Silanes
(Iodomethyl)trimethylsilane serves as a starting material for the preparation of 2-(trimethylsilyl)ethyl-triphenylphosphonium iodide , which is a key reagent in the synthesis of allyl silanes . Allyl silanes are valuable intermediates in organic synthesis, particularly in Peterson olefinations and allylations .
N-Alkylation of Amides
This compound is utilized for the N-alkylation of amides . This process is part of a reaction sequence that leads to the preparation of unstabilized ylides, which are essential for [2+3]-cycloadditions . Such reactions are fundamental in creating complex molecular structures in synthetic chemistry.
Preparation of Unstabilized Ylides
The ability of (Iodomethyl)trimethylsilane to prepare unstabilized ylides is crucial for [2+3]-cycloadditions . These ylides can react with various dipolarophiles to form five-membered heterocycles, which are common structures in many natural products and pharmaceuticals.
Lewis Acid Catalysis
(Iodomethyl)trimethylsilane acts as a Lewis acid catalyst in various organic reactions . Its ability to accept electron pairs allows it to catalyze reactions such as Friedel-Crafts acylations, Diels-Alder reactions, and others, which are pivotal in the synthesis of complex organic compounds.
Reducing Agent
It also serves as a reducing agent in many organic reactions . Its reduction capabilities are employed in the synthesis of alcohols, deoxygenation of epoxides, and other reduction processes that are essential in industrial and pharmaceutical chemistry.
Deprotection of Functional Groups
In the realm of protective group chemistry, (Iodomethyl)trimethylsilane is an efficient reagent for cleaving ethers, esters, carbamates, ketals, and lactones . The deprotection step is vital in multi-step organic syntheses where temporary protection of functional groups is required.
Synthesis of 3-Trimethylsilanyl-proπonic Acid Ethyl Ester
Lastly, it reacts with acetoacetic acid ethyl ester to produce 3-trimethylsilanyl-proπonic acid ethyl ester . This compound is an important intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.
Mechanism of Action
Target of Action
(Iodomethyl)trimethylsilane is a versatile reagent used in various organic reactions . Its primary targets are organic compounds containing oxygen . It is used for the N-alkylation of amides , and in a reaction sequence to prepare unstabilized ylides for [2+3]-cycloadditions .
Mode of Action
(Iodomethyl)trimethylsilane interacts with its targets by reacting readily with organic compounds containing oxygen, forming a strong silicon-oxygen bond . This interaction results in the dealkylation of compounds like lactones, ethers, acetals, and carbamates .
Biochemical Pathways
The action of (Iodomethyl)trimethylsilane affects the biochemical pathways involved in the synthesis of silyl imino esters, alkyl, and alkenyl silanes . It also acts as a Lewis acid catalyst and as a reducing agent in many organic reactions .
Pharmacokinetics
It is known that the compound has a density of 1443 g/mL at 25 °C (lit) , and a boiling point of 139-141 °C (lit.) .
Result of Action
The molecular and cellular effects of (Iodomethyl)trimethylsilane’s action include the cleavage of ethers, esters, carbamates, ketals, and lactones . It also results in the introduction of the TMS group, for example, TMS enol ethers .
properties
IUPAC Name |
iodomethyl(trimethyl)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11ISi/c1-6(2,3)4-5/h4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZNYXGQMDSRJAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11ISi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70194900 | |
Record name | (Iodomethyl)trimethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70194900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Iodomethyl)trimethylsilane | |
CAS RN |
4206-67-1 | |
Record name | (Iodomethyl)trimethylsilane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4206-67-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (Iodomethyl)trimethylsilane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004206671 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (Iodomethyl)trimethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70194900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (iodomethyl)trimethylsilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.931 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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